

Omipalisib Target Profiling and Cellular Activity

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Compound Focus: Omipalisib

CAS No.: 1086062-66-9

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Target	Ki (nM)	Assay Type	Description
p110 α (PI3K)	0.019 nM	Cell-free	Wild-type [1]
p110 α (PI3K)	0.008-0.009 nM	Cell-free	E542K, E545K, H1047R mutants [1]
p110 δ (PI3K)	0.024 nM	Cell-free	[1]
p110 γ (PI3K)	0.06 nM	Cell-free	[1]
p110 β (PI3K)	0.13 nM	Cell-free	[1]
mTORC1	0.18 nM	Cell-free	[1]
mTORC2	0.3 nM	Cell-free	[1]

Cell Line	Assay	Result	Description
T47D (Breast Cancer)	pAkt-S473 reduction	IC50 = 0.41 nM	Immunoblotting [1]
BT474 (Breast Cancer)	pAkt-S473 reduction	IC50 = 0.18 nM	Immunoblotting [1]
T47D (Breast Cancer)	Anti-proliferation	IC50 = 3 nM	Cell proliferation assay [1]

Cell Line	Assay	Result	Description
BT474 (Breast Cancer)	Anti-proliferation	IC50 = 2.4 nM	Cell proliferation assay [1]
NCM Cells	Induces autophagic cell death	N/A	Colony formation assay [2] [3]

Evidence of Omipalisib-Induced Autophagy

Research indicates that inhibiting the PI3K/AKT/mTOR pathway with **Omipalisib** can trigger autophagy.

Key evidence includes:

- **Autophagy as a Survival Mechanism:** In head and neck squamous cell carcinoma (HNSCC) studies, **Omipalisib** treatment increased autophagic markers, suggesting cancer cells activate autophagy to survive the stress of pathway inhibition [4].
- **Synergistic Effect with Autophagy Inhibition:** Combining **Omipalisib** with the autophagy inhibitor **Chloroquine (CQ)** synergistically decreased HNSCC cell proliferation. CQ works by raising lysosomal pH, blocking the degradation of autophagic cargo [4].
- **Induction of Autophagic Cell Death:** In oncogenically transformed cells from neurocutaneous melanocytosis (NCM), **Omipalisib** treatment **prevented colony formation and induced autophagic cell death**, showing autophagy's role in cell death in certain contexts [2] [3].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments detecting **Omipalisib**-induced autophagy.

Protocol 1: Immunoblotting Analysis of Autophagic Markers

This method detects changes in key autophagy-related proteins LC3B and p62 [4] [5].

- **Cell Lysis:** Lyse cells in RIPA buffer (150 mM NaCl, 10 mM Tris-HCl pH 7.4, 1% Triton X-100, 1% Sodium Deoxycholate, 0.1% SDS, 5 mM EDTA) supplemented with protease and phosphatase inhibitors [4] [3].

- **Protein Quantification & Immunoblotting:** Quantify protein concentration, separate by SDS-PAGE, and transfer to a PVDF membrane. Probe with primary antibodies against **LC3B** and **p62/SQSTM1**, followed by HRP-conjugated secondary antibodies [4].
- **Data Interpretation:** Autophagy induction is indicated by an **increase in the LC3B-II/LC3B-I ratio** and a **decrease in p62** levels. To measure autophagic flux (the complete process), compare samples with and without a lysosomal inhibitor like Bafilomycin A1 (BafA1) [5].

Protocol 2: Tandem Fluorescent RFP-GFP-LC3B Assay

This assay distinguishes between autophagosomes and autolysosomes, providing a direct measure of autophagic flux [4].

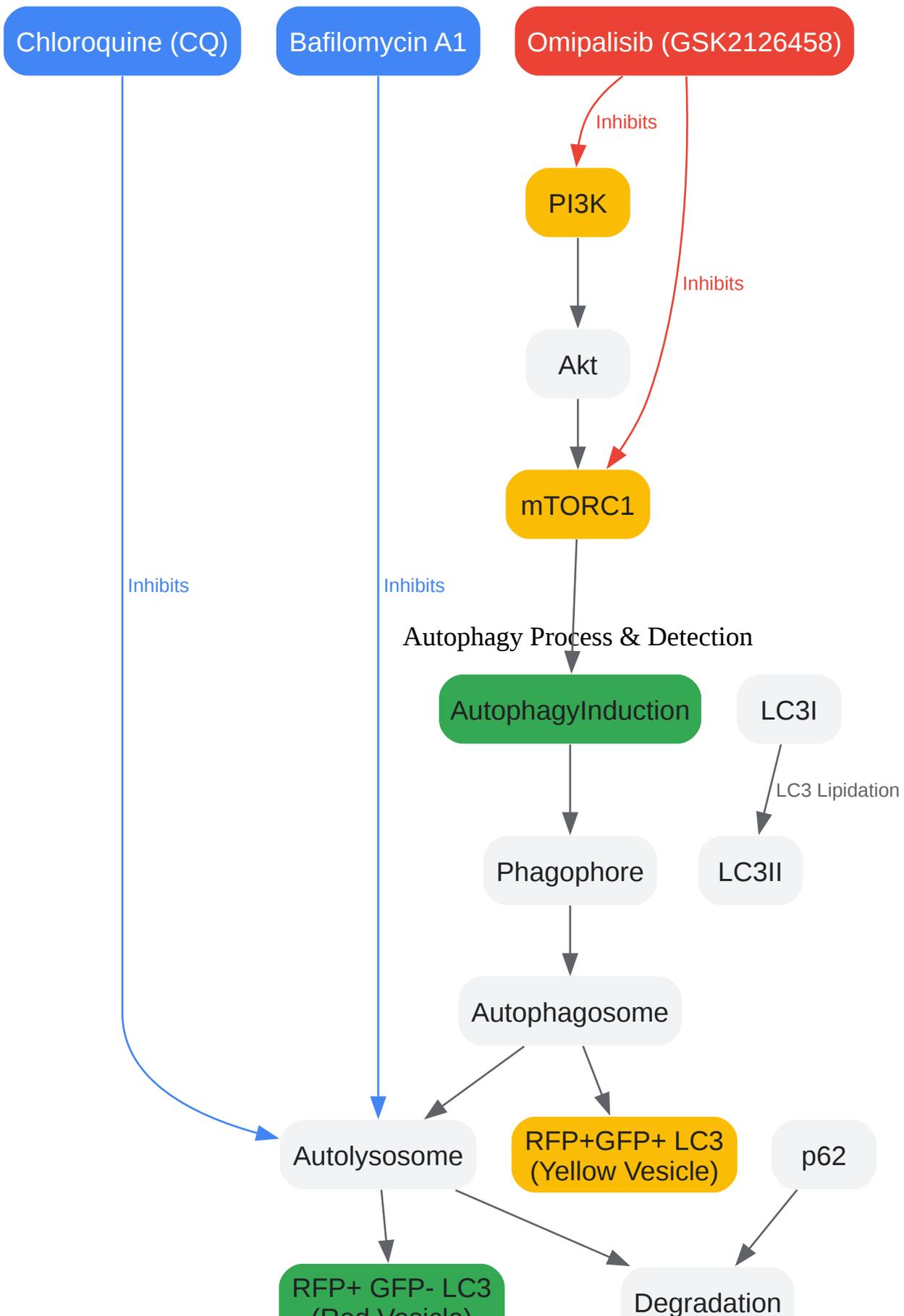
- **Cell Transduction:** Transduce cells with the **PremoT Autophagy Tandem Sensor RFP-GFP-LC3B** (or a similar construct). This sensor localizes to autophagic vesicles.
- **Imaging & Analysis:** After **Omipalisib** treatment, image live cells using a confocal microscope. The differential pH sensitivity of GFP (quenched in acidic pH) and RFP (stable) allows differentiation:
 - **Yellow vesicles (RFP+GFP+):** Autophagosomes (neutral pH).
 - **Red vesicles (RFP+GFP-):** Autolysosomes (acidic pH, GFP signal quenched).
- **Data Interpretation:** An **increase in red-only vesicles** after **Omipalisib** treatment indicates successful autophagic flux [4].

Protocol 3: Acridine Orange Staining for Acidic Vesicular Organelles

This simple method detects the increased acidic compartment (autolysosomes) that accompanies autophagy [4].

- **Staining:** Treat cells with **Omipalisib**, then incubate with **acridine orange** (1 µg/mL) for 15-20 minutes.
- **Imaging & Analysis:** Wash cells and image immediately. Acridine orange emits **green fluorescence in nuclei** and **bright red/orange in acidic compartments**. An increase in red/orange puncta indicates elevated autophagic activity [4].

The following diagram illustrates the core mechanism of **Omipalisib**-induced autophagy and the points of inhibition for detection assays.





(Red vesicle)

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Application Notes for Researchers

- **Confirming Autophagic Flux:** An increase in LC3B-II levels or acidic vesicles alone may indicate a block in autophagy. Always measure flux using inhibitors like BafA1 or the tandem RFP-GFP-LC3B sensor [4] [5].
- **Combination Therapy Screening:** The synergistic effect with chloroquine suggests a robust screening model. Use real-time cell proliferation assays (e.g., IncuCyte) to validate combination effects in your specific cancer models [4].
- **Context-Dependent Outcomes:** Be aware that autophagy can promote cell survival or death depending on cellular context. Investigate the functional outcome in your model system [4] [2] [3].

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